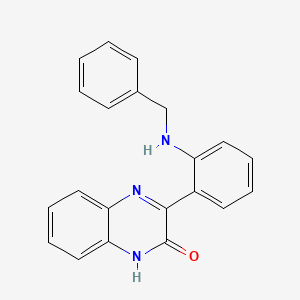

3-(2-(苯甲氨基)苯基)喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Synthesis Analysis

A sustainable and environment-friendly approach for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed in water. The present protocol requires palladium acetate as a catalyst and exhibits a wide substrate scope by employing commercially available, non-toxic aldehydes .Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-ones is characterized by a C-3 functionalization . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Chemical Reactions Analysis

A visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides has been developed. The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive, and metal catalyst, providing the corresponding products in moderate to good yields .Physical And Chemical Properties Analysis

Quinoxalin-2(1H)-ones have diverse biological activities and chemical properties . They are characterized by their C-3 functionalization, which offers robust applications in various industries .科学研究应用

反应性和合成

偶极环加成反应: 喹喔啉-3(4H)-酮 1-N-氧化物在环加成反应中表现出作为 1,3-偶极子的反应性,分别与芳基异氰酸酯和苯炔反应,形成各种 2-芳基氨基喹喔啉-3(4H)-酮和 2-(邻羟基苯基)-喹喔啉-3(4H)-酮 (Mason & Tennant, 1972)。

药理学应用

抗癌和抗菌活性: 喹喔啉衍生物表现出重要的药理学应用。一系列新型的苯并[d]噻唑基取代-2-喹诺酮杂化物展示出有效的抗癌和抗菌活性。这些杂化物,特别是化合物 8f,在靶酶 EGFR 酪氨酸激酶 (1M17) 的活性位点处显示出重要的抗癌活性和有希望的结合相互作用。它们对革兰氏阴性菌大肠杆菌表现出显着的抗菌活性 (Bolakatti 等人,2020)。

晶体结构和分子动力学

合成和表征: 以良好的产率合成了异恶唑喹喔啉衍生物 (IZQ),并通过单晶 X 射线衍射确认了其结构。通过 DFT 计算、Hirshfeld 表面研究、能量框架和分子动力学研究了该化合物的稳定性和相互作用,揭示了针对智人蛋白 (pdb 代码:6HVH) 的活性位点区域的显着相互作用,表明具有潜在的抗癌活性 (Abad 等人,2021)。

结合和选择性

腺苷受体拮抗剂: 衍生物 4-氨基-6-苯甲氨基-1,2-二氢-2-苯基-1,2,4-三唑并[4,3-a]喹喔啉-1-酮被确定为 A(2A) 对 A(1) 选择性拮抗剂。新型三唑并喹喔啉-1-酮的研究揭示了基于取代基对 AR 亚型的不同影响,提供了对结合结构要求的见解,并揭示了不同的取代基导致对 A(1) 或 A(3) 腺苷受体的选择性 (Colotta 等人,2000)。

药物开发和功能化

喹喔啉-2(1H)-酮衍生物: 喹喔啉-2(1H)-酮衍生物已被公认为各种药物中的活性成分,例如抗菌剂、抗癌剂和抗血栓剂。近年来,这种支架的修饰和功能化有所增加,特别是通过 C-3 位处的选择性 C-H 键功能化,为药物开发提供了一个多功能平台 (Ghosh & Das, 2020)。

作用机制

未来方向

属性

IUPAC Name |

3-[2-(benzylamino)phenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-13,22H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCLEQLRICNVOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)

![4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2642791.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide](/img/structure/B2642792.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2642793.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)

![5-Bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2642802.png)

![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)

![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2642805.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)

![6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2642812.png)